Methyl 5-methoxy-1H-indole-2-propanoate
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Overview
Description
Methyl 5-methoxy-1H-indole-2-propanoate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry and various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 5-methoxy-1H-indole-2-propanoate, often involves the Fischer indole synthesis. This method typically uses a ketone and phenylhydrazine under acidic conditions to form the indole ring . For this compound, specific reaction conditions and reagents would be tailored to introduce the methoxy and propanoate groups at the appropriate positions on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives generally follows optimized synthetic routes that ensure high yield and purity. These methods often involve large-scale reactions with stringent control over reaction conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-1H-indole-2-propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Methyl 5-methoxy-1H-indole-2-propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-1H-indole-2-propanoate involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylindole: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Uniqueness
Methyl 5-methoxy-1H-indole-2-propanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and propanoate groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 3-(5-methoxy-1H-indol-2-yl)propanoate |
InChI |
InChI=1S/C13H15NO3/c1-16-11-4-5-12-9(8-11)7-10(14-12)3-6-13(15)17-2/h4-5,7-8,14H,3,6H2,1-2H3 |
InChI Key |
YOZJMUMKKASGHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)CCC(=O)OC |
Origin of Product |
United States |
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